Penoctonium bromide is synthesized from various precursors through chemical reactions involving alkylation and anion exchange processes. Its classification as a neuromuscular blocker places it within a broader category of drugs that include other agents like vecuronium bromide and atracurium. These compounds are crucial in anesthesia, particularly for facilitating intubation and providing muscle relaxation during surgery.
The synthesis of penoctonium bromide typically involves several steps, beginning with the preparation of intermediates through specific reactions. A notable method includes the use of lithium bromide in the synthesis process:
Penoctonium bromide features a complex molecular structure typical of quaternary ammonium compounds:
The structural analysis can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule .
Penoctonium bromide participates in various chemical reactions typical of quaternary ammonium compounds:
These reactions are essential for modifying the compound's properties for specific applications in medicine .
The mechanism by which penoctonium bromide exerts its effects involves competitive inhibition at the neuromuscular junction:
The onset and duration of action can vary based on dosage and individual patient factors .
Penoctonium bromide exhibits several notable physical and chemical properties:
These properties are critical for ensuring proper dosing and administration in clinical settings .
Penoctonium bromide has several key applications within the medical field:
Penoctonium Bromide belongs to the quaternary ammonium compound (QAC) class, characterized by a central nitrogen atom bonded to four organic substituents and a counterion. This structural arrangement confers permanent positive charge and surfactant properties, which influence biological interactions and chemical stability. The systematic IUPAC name for Penoctonium Bromide is 2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium bromide, precisely describing its ester-linked dicyclopentylacetate moiety, hydroxyethyl chain, and dual ethyl groups attached to the quaternary nitrogen [5] [6].
The molecular formula is C₂₆H₅₀BrNO₂, with a molecular weight of 488.58 grams per mole for the salt form. The Penoctonium cation alone possesses the formula C₂₆H₅₀NO₂⁺ and a molecular weight of 408.68 grams per mole [3] [6] [10]. Structural analysis confirms its achiral nature due to symmetrical cyclopentyl rings and absence of defined stereocenters, though one potential stereocenter exists at the dicyclopentylacetate carbon bridge [3] [6]. The canonical SMILES notation CCCCCCCCN+(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 illustrates the octyl chain, diethylaminoethyl alcohol backbone, and dicyclopentylacetate ester, while the InChI key DWUPDLOTOYWYQT-UHFFFAOYSA-M provides a standardized chemical identifier [3] [5].
Table 1: Nomenclature and Identifiers for Penoctonium Bromide
Classification | Identifier |
---|---|
IUPAC Name | 2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium bromide |
Molecular Formula (Salt) | C₂₆H₅₀BrNO₂ |
Molecular Weight (Salt) | 488.58 g/mol |
CAS Registry Number | 17088-72-1 |
SMILES Notation | CCCCCCCCN+(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |
InChI Key | DWUPDLOTOYWYQT-UHFFFAOYSA-M |
Penoctonium Bromide emerged during the mid-20th century amid active exploration of quaternary ammonium compounds for antimicrobial applications. Documented initially under the research code UG-767, it was investigated primarily as a potential chemotherapeutic agent targeting microbial pathogens [3] [6]. Published microbial studies in February 1969 represent the first systematic evaluation of its biological activity, though comprehensive pharmacological data from this period remains limited in publicly accessible literature [3] [6].
Unlike earlier bromides such as potassium bromide (historically used for sedation and epilepsy treatment [2] ), Penoctonium Bromide's development stemmed from rational design within the QAC class rather than serendipitous discovery. Its structure-activity profile suggested potential as a neuromuscular blocking agent or muscle relaxant, owing to the quaternary ammonium group's ability to antagonize nicotinic acetylcholine receptors [5]. However, despite this initial promise and its structural novelty—particularly the dicyclopentylacetate ester enhancing lipophilicity—Penoctonium Bromide did not progress significantly beyond preliminary studies. No clinical development milestones or therapeutic approvals have been documented, leading to its classification as a research compound with discontinued development by the late 20th century [3] [6]. The National Service Center (NSC) assigned it the identifier NSC-78884, reflecting its status within experimental oncology screening programs, though outcomes remain unpublished [3].
Penoctonium Bromide presents as a white crystalline powder at room temperature, characteristic of purified quaternary ammonium salts [5] [10]. Its solubility profile is dominated by polarity: readily soluble in water and ethanol due to its ionic nature and hydroxyethyl functionality, but insoluble in nonpolar solvents like hydrocarbons or ethers [5]. This amphiphilicity underlies potential surfactant behavior, though critical micelle concentration data remains unreported.
Thermal analysis indicates decomposition occurs above 120°C, reflecting the instability of the ester linkage and quaternary ammonium moiety under high heat [5] [10]. This necessitates controlled storage conditions below this threshold. The compound demonstrates moderate pH-dependent stability, with optimal integrity maintained near neutrality. Hydrolysis represents the primary degradation pathway: under acidic conditions, the ester bond cleaves to yield dicyclopentylacetic acid and the diethyl(2-hydroxyethyl)octyl ammonium cation; under alkaline conditions, saponification accelerates decomposition [5]. Consequently, aqueous solutions require pH buffering for any meaningful stability.
Table 2: Key Physicochemical Properties of Penoctonium Bromide
Property | Characteristic |
---|---|
Physical State | White crystalline powder |
Solubility (High) | Water, Ethanol |
Solubility (Low) | Non-polar organic solvents (e.g., hexane, diethyl ether) |
Thermal Decomposition Point | >120°C |
Hydrolysis Sensitivity | High (acid- and base-catalyzed ester cleavage) |
Storage Recommendations | Protected from moisture, ambient temperature, inert atmosphere |
Synthetic routes typically involve alkylation of tertiary amines followed by quaternization. The most documented method employs alkylation of diethylaminoethanol with octyl bromide, followed by quaternization of the tertiary amine using dicyclopentylacetyl chloride or bromoester derivatives under anhydrous conditions in aprotic solvents like dimethyl sulfoxide or acetone [5]. Temperature control during quaternization (typically 50-70°C) proves critical for optimizing yield and purity, as excessive heat promotes degradation. The bromide counterion is introduced either during quaternization or via metathesis. Final purification often involves recrystallization from ethanol/ether mixtures to remove ionic impurities [5]. These synthesis and stability considerations highlight the compound's chemical reactivity and inform appropriate handling during research applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0